3-Hydroxykynurenine-O-beta-glucoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

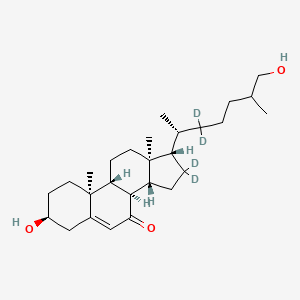

Structure

3D Structure

属性

IUPAC Name |

(3S,8R,9R,10S,13S,14R,17S)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21+,22-,23-,25-,26-,27+/m1/s1/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-KKHBNMIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H]2[C@@H]3[C@@H](CC[C@]2([C@@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 3-Hydroxykynurenine-O-beta-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxykynurenine-O-beta-glucoside (3OHKG) is a crucial ultraviolet (UV) filter found in the human lens, protecting the eye from photodamage. Its biosynthesis is intrinsically linked to the kynurenine pathway, the primary route of tryptophan catabolism. This technical guide provides a comprehensive overview of the 3OHKG biosynthetic pathway, detailing the known enzymatic steps and proposing a framework for the characterization of the yet-to-be-identified terminal enzyme. This document includes quantitative data on relevant metabolites, detailed hypothetical experimental protocols for enzyme characterization, and visualizations of the metabolic and experimental workflows to aid researchers in this field.

Introduction

The human lens is continuously exposed to UV radiation, which can induce oxidative stress and contribute to the formation of cataracts. To mitigate this, the lens accumulates several UV-filtering compounds, with this compound (3OHKG) being one of the most abundant.[1][2] 3OHKG is a glycosylated metabolite of tryptophan, and its formation is a key step in the terminal stages of the kynurenine pathway within the lens.[2] Understanding the biosynthesis of 3OHKG is critical for elucidating the mechanisms of ocular photoprotection and may provide insights into age-related changes in the lens.

This guide summarizes the current knowledge of the 3OHKG biosynthetic pathway, presents quantitative data on metabolite concentrations, and provides detailed, albeit hypothetical, experimental protocols for the identification and characterization of the key enzymes involved.

The Biosynthetic Pathway of this compound

The synthesis of 3OHKG originates from the essential amino acid L-tryptophan and proceeds through the kynurenine pathway. The initial steps, leading to the formation of the immediate precursor 3-hydroxykynurenine (3OHKyn), are well-established.

Formation of 3-Hydroxykynurenine (3OHKyn)

The formation of 3OHKyn from L-tryptophan involves a series of enzymatic reactions:

-

Tryptophan to N-Formylkynurenine: Tryptophan is first oxidized by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).

-

N-Formylkynurenine to L-Kynurenine: N-formylkynurenine is then hydrolyzed by kynurenine formamidase to yield L-kynurenine.

-

L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine is hydroxylated by the FAD-dependent monooxygenase, kynurenine 3-monooxygenase (KMO), to produce 3OHKyn.[3]

The accumulation of 3OHKyn is a critical branch point in the pathway, as this metabolite is chemically reactive and can be cytotoxic at high concentrations.[3]

Glucosylation of 3-Hydroxykynurenine to 3OHKG

The final step in the biosynthesis of 3OHKG is the O-glucosylation of 3OHKyn. This reaction is catalyzed by a putative UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of 3OHKyn.

3-Hydroxykynurenine + UDP-glucose → this compound + UDP

While this enzymatic step is known to occur in the human lens, the specific UGT responsible has not yet been definitively identified and characterized.[2] UGTs are a large and diverse family of enzymes known for their role in the detoxification and metabolism of a wide range of endogenous and xenobiotic compounds.[4] It is hypothesized that a specific UGT isoform present in the lens epithelial cells is responsible for this crucial step in UV filter biosynthesis.

Quantitative Data of Kynurenine Pathway Metabolites in the Human Lens

The concentrations of 3OHKG and related metabolites have been quantified in human lenses, revealing age-dependent changes. These data are crucial for understanding the dynamics of UV protection in the aging eye.

| Metabolite | Location in Lens | Concentration (nmol/mg of dry protein) | Age-related Trend | Reference |

| 3OHKG | Nucleus | 2.01 (average in normal lenses) | Decreases with age | [1] |

| Cortex | 1.63 (average in normal lenses) | Remains constant with age | [1] | |

| 3OHKG-W | Nucleus | pmol/mg range | Increases with age | [1] |

| 3OHKG-Y | Nucleus | pmol/mg range | Increases with age (especially >57 years) | [1] |

| AHAG | Nucleus | pmol/mg range | Increases with age | [1] |

3OHKG-W: 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside 3OHKG-Y: 3-hydroxykynurenine O-β-D-glucoside yellow AHAG: 2-amino-3-hydroxyacetophenone O-β-D-glucoside

Experimental Protocols

As the specific UGT involved in 3OHKG synthesis is yet to be identified, the following protocols are proposed as a general framework for the expression, purification, and characterization of a candidate UGT that may catalyze this reaction.

Expression and Purification of a Candidate UGT

This protocol describes the expression of a candidate human UGT in an E. coli expression system and its subsequent purification.

Protocol:

-

Expression Vector: A codon-optimized synthetic gene encoding the candidate human UGT with an N-terminal His6-tag is cloned into a suitable E. coli expression vector (e.g., pET series).

-

Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[5]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged UGT is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[5][6]

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer and concentrated.

UGT Activity Assay

The activity of the purified UGT towards 3OHKyn can be determined using an HPLC-based assay.

Protocol:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

5 mM UDP-glucose

-

1 mM 3-hydroxykynurenine (substrate)

-

Purified UGT enzyme (e.g., 1-5 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: The reaction is terminated by the addition of an equal volume of ice-cold methanol or acetonitrile to precipitate the protein.

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by reverse-phase HPLC with UV or fluorescence detection to quantify the formation of 3OHKG. A standard curve of chemically synthesized 3OHKG is used for quantification.[7]

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of the UGT for its substrates, the UGT activity assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Protocol:

-

Varying 3OHKyn Concentration: The concentration of 3OHKyn is varied (e.g., from 0.1 to 10 times the expected Km) while the concentration of UDP-glucose is kept constant and saturating (e.g., 5 mM).

-

Varying UDP-glucose Concentration: The concentration of UDP-glucose is varied while the concentration of 3OHKyn is kept constant and saturating.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.[1]

LC-MS/MS for Product Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to unequivocally confirm the identity of the reaction product as 3OHKG.

Protocol:

-

Sample Preparation: The supernatant from the terminated UGT reaction is injected into the LC-MS/MS system.

-

Chromatographic Separation: The sample is separated on a C18 reverse-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: The eluent is introduced into the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Analysis: A precursor ion scan is performed to detect the [M+H]+ ion of 3OHKG. This precursor ion is then fragmented by collision-induced dissociation (CID), and a product ion scan is acquired to obtain the fragmentation pattern, which can be compared to that of a synthetic 3OHKG standard for confirmation.[1][3]

Conclusion

The biosynthesis of this compound is a vital process for protecting the human lens from UV damage. While the upstream reactions of the kynurenine pathway leading to the formation of the precursor, 3-hydroxykynurenine, are well-understood, the specific UDP-glucosyltransferase responsible for the final glucosylation step remains to be identified. This technical guide has provided a comprehensive overview of the known aspects of the 3OHKG biosynthetic pathway, presented key quantitative data, and offered a detailed framework of experimental protocols to guide future research aimed at identifying and characterizing this elusive but critical enzyme. The elucidation of the complete biosynthetic pathway will not only enhance our understanding of ocular physiology but may also open new avenues for the development of therapeutic strategies to combat age-related eye diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Purification and Characterization of a UDP-Glucosyltransferase Produced by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography/tandem mass spectrometry method for detecting UGT-mediated bioactivation of drugs as their N-acetylcysteine adducts in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-glycosyltransferase (UGT) superfamily expressed in humans, insects and plants: Animal-plant arms-race and co-evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of a Recombinant UDP-glucosyltransferase from Rice and Enzymatic Production of Deoxynivalenol-3-O-β-d-glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of Membrane Proteins [sigmaaldrich.com]

- 7. Determination of UDP-glucuronosyltransferase UGT1A6 activity in human and rat liver microsomes by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 3-Hydroxykynurenine-O-beta-glucoside and its Metabolites in the Human Lens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human lens possesses a unique set of molecules that act as natural filters against harmful ultraviolet (UV) radiation. Among these, 3-Hydroxykynurenine-O-beta-glucoside (3-OHKG) is a primary UV filter derived from the metabolism of tryptophan.[1] Its role is critical in protecting the delicate retinal tissues from photodamage. However, the concentration of 3-OHKG has been observed to decrease with age, a phenomenon that may be linked to the development of age-related nuclear cataracts.[1] Recent research has led to the discovery and quantification of several novel metabolites of 3-OHKG in the human lens, providing deeper insights into the biochemical changes that occur during aging and cataractogenesis.

This technical guide provides a comprehensive overview of the discovery, quantification, and characterization of 3-OHKG and its recently identified metabolites: 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W), 3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y), and 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG).[1] Detailed experimental protocols for their analysis and synthesis are presented, along with a structured summary of quantitative data and visual representations of the relevant biochemical pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the concentration of 3-OHKG and its metabolites in the nucleus and cortex of normal and cataractous human lenses. The data is based on the analysis of 24 human lenses of different ages, comprising 22 normal and two cataractous lenses.[1]

Table 1: Concentration Ranges of 3-OHKG and its Metabolites in Normal Human Lenses and Correlation with Age [1]

| Compound | Tissue | Concentration Range | Pearson Coefficient (r) | P-value (2-tailed) | Statistically Significant Correlation with Age |

| 3-OHKG | Nucleus | 0.09–4.16 nmol/mg | -0.5960 | 0.0021 | Yes |

| Cortex | 0.05–5.61 nmol/mg | -0.4867 | 0.0159 | Yes | |

| 3OHKG-W | Nucleus | 0.36–5.60 pmol/mg | 0.2059 | 0.3705 | No |

| Cortex | 0.23–1.63 pmol/mg | -0.3233 | 0.1778 | No | |

| 3OHKG-Y | Nucleus | 0.31–4.08 pmol/mg | 0.5336 | 0.0072 | Yes |

| Cortex | 0.18–1.81 pmol/mg | -0.2843 | 0.1758 | No | |

| AHAG | Nucleus | 0.28–3.41 pmol/mg | 0.5997 | 0.0025 | Yes |

| Cortex | 0.08–1.14 pmol/mg | -0.0886 | 0.6965 | No | |

| 3OHKG-D * | Nucleus | 0.06–0.71 pmol/mg | 0.0806 | 0.7505 | No |

| Cortex | 0.04–0.13 pmol/mg | -0.6777 | 0.0654 | No |

*3OHKG-D: Deaminated 3-hydroxykynurenine O-β-D-glucoside

Table 2: Comparison of 3-OHKG Concentrations in Normal vs. Cataractous Human Lenses [1]

| Tissue | Average 3-OHKG Concentration in Normal Lenses (nmol/mg protein) | Average 3-OHKG Concentration in Cataractous Lenses (nmol/mg protein) | Percentage of Normal Lens Concentration |

| Nucleus | 2.01 | 0.64 | 32% |

| Cortex | 1.63 | 0.46 | 28% |

Experimental Protocols

The following protocols are detailed based on the methodologies described by Gad et al. (2014).[1]

Human Lens Sample Preparation

-

Dissection: Human lenses are dissected into the nucleus and cortex.

-

Extraction:

-

The dissected tissues are homogenized in ethanol.

-

The homogenate is centrifuged to remove high-molecular-mass compounds.

-

The resulting supernatant is lyophilized.

-

The dried extract is resuspended in an acetonitrile/water mixture prior to analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation: A reverse-phase liquid chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Flow Rate: A suitable flow rate is maintained for optimal separation.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI in positive ion mode is utilized.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring the specific transition of the protonated molecular ion ([M+H]⁺) to a fragment ion corresponding to the loss of the glucoside moiety ([M-glucoside+H]⁺).

-

Quantification: Peak intensities from the SRM analysis are compared to standard curves generated from synthetically prepared standards of 3-OHKG, 3OHKG-W, 3OHKG-Y, and AHAG.

-

Synthesis of 3-OHKG Metabolites

-

Synthesis of 3OHKG-Y and 3OHKG-W: These compounds are proposed to be derived from the deamination of 3OHKG. Their synthesis involves chemical reactions that mimic this biological transformation.

-

Synthesis of AHAG: AHAG is proposed to be formed from the cleavage of 3OHKG.[1] Its synthesis has been previously described and involves specific chemical reactions to achieve the desired molecular structure.[1]

-

Purification and Characterization: The synthesized compounds are purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC). The structures are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway of 3-OHKG and the experimental workflow for its analysis.

Caption: Proposed metabolic pathway of this compound (3-OHKG) in the human lens.

Caption: Experimental workflow for the analysis of 3-OHKG and its metabolites in human lenses.

References

The Biological Role of 3-Hydroxykynurenine-O-beta-glucoside in Primates: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxykynurenine-O-beta-glucoside (3OHKG) is a tryptophan metabolite with a highly specialized and critical biological role in the primate visual system. This document provides a comprehensive overview of the current scientific understanding of 3OHKG, focusing on its function, metabolism, and quantification in primates. Extensive research has identified 3OHKG as a primary near-ultraviolet (UV) light filter in the lens of the eye, a function essential for protecting the retina from photochemical damage. With advancing age, the concentration of 3OHKG in the lens nucleus declines, and it undergoes metabolic changes and covalent binding to lens proteins, processes implicated in lenticular aging and the development of cataracts. This whitepaper synthesizes the available quantitative data, details established experimental protocols for its study, and presents logical and metabolic pathways in a clear, visual format to support further research and development in ophthalmology and related fields.

Core Biological Function: A Dedicated UV Filter in the Primate Lens

The principal and most well-documented biological function of this compound in primates is to serve as a potent UV filter within the crystalline lens.[1][2] It effectively absorbs light in the 295-400 nm wavelength range, thereby shielding the delicate retinal tissues from the damaging effects of UV radiation.[1] The synthesis of 3OHKG occurs within the lens itself, with the equatorial region identified as a primary site of its production.[3] The precursor molecule, 3-hydroxykynurenine (3OHKyn), can either be synthesized in the lens from tryptophan or be transported into the lens from the aqueous humor.[3]

There is currently no substantial evidence to suggest a significant biological role for 3OHKG outside of the primate lens. While the kynurenine pathway, from which 3OHKG is derived, is active in numerous tissues throughout the body, the specific glucosidation of 3-hydroxykynurenine appears to be a specialized metabolic process localized to the primate lens.

Metabolism and Role in Lenticular Aging

The metabolism of 3OHKG is intrinsically linked to the aging process of the lens. In younger primates, 3OHKG exists as a free, unbound molecule. However, with increasing age, its concentration in the central part of the lens (the nucleus) steadily decreases.[4][5] This decline is accompanied by the photochemical attachment of 3OHKG to lens proteins, primarily α-crystallin.[2] This process contributes to the age-related yellowing of the lens and the formation of protein aggregates, which can ultimately lead to the development of cataracts.

Furthermore, 3OHKG is metabolized into several other compounds within the lens. These include:

-

4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-β-D-glucoside (3OHKG-W)

-

3-hydroxykynurenine O-β-D-glucoside yellow (3OHKG-Y)

-

2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG)

The levels of these metabolites tend to increase in the lens nucleus with age, in contrast to the decreasing concentration of 3OHKG.[4][5]

Signaling Pathways

Current scientific literature does not indicate any involvement of this compound in intracellular or intercellular signaling pathways. Its mechanism of action is understood to be that of a physical light filter, rather than a signaling molecule that interacts with receptors or modulates enzymatic cascades.

Quantitative Data

The concentration of 3OHKG and its primary metabolites has been quantified in human lenses, providing valuable insights into the dynamics of these compounds with age and in different regions of the lens. The data presented below is derived from studies utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Concentration of 3OHKG and its Metabolites in Normal Human Lens Nuclei with Age

| Age Group (Years) | 3OHKG (nmol/mg protein) | 3OHKG-Y (pmol/mg protein) | 3OHKG-W (pmol/mg protein) | AHAG (pmol/mg protein) |

|---|---|---|---|---|

| < 20 | ~4.0 | ~10 | ~5 | ~20 |

| 20-40 | ~3.0 | ~20 | ~10 | ~40 |

| 40-60 | ~2.0 | ~40 | ~15 | ~60 |

| > 60 | ~1.0 | ~60 | ~20 | ~80 |

Data are approximations derived from graphical representations in Gad et al., 2014 and are intended for comparative purposes.[4][5]

Table 2: Concentration of 3OHKG and its Metabolites in Normal Human Lens Cortex with Age

| Age Group (Years) | 3OHKG (nmol/mg protein) | 3OHKG-Y (pmol/mg protein) | 3OHKG-W (pmol/mg protein) | AHAG (pmol/mg protein) |

|---|---|---|---|---|

| All Ages | ~1.5 - 2.0 | ~10 | ~5 | ~20 |

Concentrations in the cortex remain relatively constant with age.[4][5]

Table 3: Comparison of 3OHKG Concentrations in Normal vs. Cataractous Lenses

| Lens Region | Normal Lens (nmol/mg protein) | Cataractous Lens (nmol/mg protein) |

|---|---|---|

| Nucleus | ~2.01 | ~0.64 |

| Cortex | ~1.63 | ~0.46 |

Data from Gad et al., 2014.[4]

Experimental Protocols

This section outlines the methodologies employed in the key experiments for the study of 3OHKG.

Quantification of 3OHKG and its Metabolites by LC-MS/MS

This protocol provides a summary of the method used for the detection and quantification of 3OHKG and its derivatives in human lens tissue.

Objective: To separate, identify, and quantify 3OHKG, 3OHKG-Y, 3OHKG-W, and AHAG.

Methodology:

-

Sample Preparation:

-

Human lenses are dissected into the nucleus and cortex.

-

Tissues are homogenized in ethanol to extract the UV filter compounds.

-

The homogenate is centrifuged to remove high-molecular-mass compounds (proteins).

-

The supernatant is collected, lyophilized (freeze-dried), and then resuspended in an acetonitrile/water solution for analysis.[4]

-

-

Liquid Chromatography (LC):

-

A reverse-phase (RP) liquid chromatography system is used to separate the compounds.

-

The specific column and mobile phase composition are optimized to achieve good separation of the target analytes.

-

-

Mass Spectrometry (MS/MS):

-

An electrospray ionization (ESI) source in positive mode is typically used.

-

Quantification is performed using selected reaction monitoring (SRM), which involves monitoring a specific fragmentation of the parent ion for each compound. For 3OHKG and its metabolites, this often corresponds to the loss of the glucoside group.[4]

-

Protonated molecular ions (m/z) are identified for each compound (e.g., m/z 387.1 for 3OHKG).[4]

-

-

Quantification:

-

Standard curves are generated using synthetically produced and purified standards of each compound.

-

The peak intensities of the analytes in the lens extracts are compared to the standard curves to determine their concentrations.

-

Photochemical Attachment of 3OHKG to α-Crystallin

This protocol describes a model experiment to study the age-related covalent binding of 3OHKG to lens proteins.

Objective: To investigate the photochemical reaction between 3OHKG and α-crystallin, a major protein in the lens.

Methodology:

-

Preparation of Reaction Mixture:

-

Bovine α-crystallin is purified and prepared in a phosphate-buffered saline (PBS) solution.

-

Synthesized 3OHKG is added to the α-crystallin solution.

-

-

Photolysis:

-

The solution is irradiated with a UV light source that mimics the relevant wavelengths of sunlight that penetrate the cornea.

-

-

Analysis of Products:

-

Spectroscopy: Changes in the UV-visible absorption and fluorescence spectra of the solution are monitored. The development of a fluorescence emission peak around 440 nm is indicative of the formation of protein-bound chromophores similar to those found in aged human lenses.[2]

-

HPLC Analysis:

-

The irradiated protein is subjected to tryptic digestion to break it down into smaller peptides.

-

The resulting peptide mixture is analyzed by high-performance liquid chromatography (HPLC) with a photodiode array and fluorescence detectors.

-

The resulting chromatograms (tryptic maps) are compared to those from non-irradiated controls and from α-crystallin isolated from aged human lenses to identify peptides that have been modified by the photochemical attachment of 3OHKG.[2]

-

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes related to 3OHKG.

Caption: Metabolic pathway of 3OHKG in the primate lens.

Caption: Experimental workflow for 3OHKG quantification.

References

- 1. Synthesis and purification of this compound, a primate lens ultraviolet filter, and its application in a two-step assay for beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The photochemical attachment of the O-glucoside of 3-hydroxykynurenine to alpha-crystallin: a model for lenticular aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes [frontiersin.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Detection, quantification, and total synthesis of novel 3-hydroxykynurenine glucoside-derived metabolites present in human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Hydroxykynurenine-O-beta-glucoside in Photoprotection: A Technical Overview

For Immediate Release

This technical guide delves into the critical function of 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) as a primary ultraviolet (UV) radiation absorbent in biological systems, with a particular focus on the human lens. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive summary of current knowledge, quantitative data, experimental methodologies, and relevant biochemical pathways.

Core Function and Significance

This compound is a tryptophan metabolite that plays a crucial role in protecting the delicate tissues of the eye, particularly the retina, from the damaging effects of UV radiation.[1] It is a prominent near-UV absorbing filter found in the human lens, effectively blocking light in the 295-400 nm range. The presence and concentration of 3-HKG are directly linked to the lens's ability to prevent photo-oxidative damage, a key factor in the development of age-related nuclear cataracts.

Quantitative Analysis of UV Absorption

| Compound | Absorption Maxima (λmax) | Reference |

| This compound (3-HKG) | ~365 nm | [2] |

| Deaminated 3-HKG (3OHCKAG) | 410 nm | [3] |

The Kynurenine Pathway: Biosynthesis of 3-HKG

3-HKG is synthesized via the kynurenine pathway, a major route of tryptophan metabolism. This pathway is constitutively active in the lens epithelial cells.

Caption: Biosynthesis of this compound.

Experimental Protocols

Quantification of 3-HKG in Human Lens Tissue by LC-MS/MS

This protocol is adapted from Gad et al. (2014).

a. Sample Preparation:

-

Human lenses are dissected into nucleus and cortex.

-

The tissues are homogenized in absolute ethanol, followed by extraction with 80% ethanol.

-

The resulting extract is concentrated for analysis.

b. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

-

Column: A suitable reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: Selected reaction monitoring (SRM) is used to detect the transition of the parent ion to a specific daughter ion, ensuring high selectivity and sensitivity.

-

Quantification: Peak intensities are compared to a standard curve generated from synthetic 3-HKG.

Caption: Workflow for 3-HKG quantification in lens tissue.

UV-Visible Spectrophotometry for Absorbance Characterization

A generalized protocol for determining the UV absorption characteristics of 3-HKG.

a. Sample Preparation:

-

A pure, synthetic standard of 3-HKG is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

b. Spectrophotometric Measurement:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Blank: The buffer used for sample dissolution.

-

Scan Range: 200-500 nm.

-

Data Acquisition: The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.

Role in Cataractogenesis

With age, the concentration of 3-HKG in the lens nucleus tends to decrease.[4] This decline in the primary UV filter is associated with an increased risk of photo-oxidative damage to lens proteins, a key contributing factor to the formation of age-related nuclear cataracts. Furthermore, 3-HKG can undergo deamination to form 3-hydroxy-4-oxo-4-(2-amino-3-hydroxyphenyl)butanoic acid O-beta-D-glucoside (3OHCKAG), which has a different absorption maximum and may have altered photoprotective properties.[3] The covalent binding of 3-HKG and its derivatives to lens crystallins is also believed to contribute to the yellowing of the lens with age.

Conclusion and Future Directions

This compound is a vital component of the eye's natural defense against UV radiation. Understanding its biosynthesis, mechanism of action, and age-related changes is crucial for developing therapeutic strategies to prevent or slow the progression of cataracts. Further research is warranted to fully elucidate the molar extinction coefficient of 3-HKG and to explore the photophysical properties of its various metabolites in the human lens. Such studies will provide a more complete picture of the complex interplay of factors that maintain lens transparency and protect against photodamage.

References

- 1. Synthesis and purification of this compound, a primate lens ultraviolet filter, and its application in a two-step assay for beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

The Enzymatic Synthesis of 3-Hydroxykynurenine-O-beta-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxykynurenine-O-beta-glucoside (3-HKG) is a crucial endogenous ultraviolet (UV) filter found in the human lens, protecting the delicate retinal tissue from photodamage. Its synthesis is intrinsically linked to the kynurenine pathway, the primary route of tryptophan catabolism. This technical guide provides a detailed examination of the enzymatic processes culminating in the formation of 3-HKG, with a focus on the enzymes involved, their kinetics, and the methodologies employed in their study. While the precise identity of the final enzyme in this pathway remains an area of active investigation, this document consolidates the current understanding of 3-HKG biosynthesis.

The Kynurenine Pathway: Upstream Synthesis of 3-Hydroxykynurenine (3-HK)

The precursor to 3-HKG, 3-hydroxykynurenine (3-HK), is a key metabolite in the kynurenine pathway. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Following this, kynurenine formamidase hydrolyzes N-formylkynurenine to L-kynurenine.

The pivotal step in the formation of 3-HK is the hydroxylation of L-kynurenine, a reaction catalyzed by kynurenine 3-monooxygenase (KMO) . KMO is a flavin-dependent monooxygenase that utilizes NADPH as a cofactor to introduce a hydroxyl group onto the kynurenine molecule.

Kynurenine 3-Monooxygenase (KMO)

KMO is a well-characterized enzyme that plays a critical role in directing the kynurenine pathway towards the production of quinolinic acid, a precursor for NAD+ synthesis. The activity of KMO is a key determinant of the balance between the neuroprotective and neurotoxic branches of the kynurenine pathway.

Quantitative Data for Kynurenine Pathway Enzymes

| Enzyme | Substrate | Km | Vmax | Optimal pH | Source Organism | Reference |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | ~20 µM | Data not consistently reported | ~8.0 | Human (recombinant) | |

| Kynureninase | L-3-Hydroxykynurenine | 6.85 x 10-5 M | Data not consistently reported | 8.4 | Rat Liver | [1] |

| Kynureninase | L-Kynurenine | 2.33 x 10-4 M | Data not consistently reported | 8.4 | Rat Liver | [1] |

Note: Kinetic parameters can vary significantly based on the source of the enzyme, purification methods, and assay conditions.

The Glucosidation of 3-Hydroxykynurenine: The Final Step

The conversion of 3-HK to 3-HKG involves the attachment of a glucose moiety to the hydroxyl group of 3-HK. This reaction is a glucuronidation process, which is typically catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) [2][3][4]. These enzymes transfer glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a wide array of substrate molecules, thereby increasing their water solubility and facilitating their transport or excretion[5].

While it is highly probable that a specific UGT isoform is responsible for the synthesis of 3-HKG in the human lens, the exact identity of this enzyme has not yet been definitively established in the scientific literature. UGTs are a large and diverse family of enzymes, and identifying the specific isoform responsible for a particular reaction often requires detailed biochemical characterization.

General Mechanism of UDP-Glucuronosyltransferases

UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum. The catalytic cycle involves the binding of the aglycone substrate (in this case, 3-HK) and the co-substrate UDPGA. The enzyme then facilitates the nucleophilic attack of the hydroxyl group of 3-HK on the anomeric carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of the O-glucoside bond and the release of UDP.

Signaling Pathways and Metabolic Context

The synthesis of 3-HKG is embedded within the broader metabolic network of tryptophan. The activity of the kynurenine pathway, and consequently the production of 3-HK, is influenced by various physiological and pathological conditions, including immune activation and inflammation. The expression and activity of IDO, the initial enzyme in the pathway, are known to be upregulated by pro-inflammatory cytokines such as interferon-gamma. This suggests that the synthesis of 3-HKG could be modulated by the inflammatory state of the tissue.

Caption: Biosynthetic pathway of this compound from L-Tryptophan.

Experimental Protocols

Assay for Kynurenine 3-Monooxygenase (KMO) Activity

A common method for assaying KMO activity involves monitoring the formation of 3-hydroxykynurenine from L-kynurenine.

Materials:

-

Potassium phosphate buffer (pH 8.0)

-

L-Kynurenine solution

-

NADPH solution

-

Enzyme preparation (e.g., tissue homogenate, microsomal fraction, or purified KMO)

-

Acetonitrile

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-kynurenine, and NADPH.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amount of 3-hydroxykynurenine formed. The product can be detected by its characteristic UV absorbance.

General Assay for UDP-Glucuronosyltransferase (UGT) Activity

This protocol can be adapted to screen for UGT activity towards 3-hydroxykynurenine.

Materials:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

3-Hydroxykynurenine solution

-

UDP-glucuronic acid (UDPGA) solution

-

Microsomal preparation (e.g., from liver or lens tissue) or recombinant UGT isoforms

-

Detergent (e.g., Brij 58) to activate microsomal UGTs

-

Acetonitrile

-

Formic acid

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, 3-hydroxykynurenine, and the microsomal preparation or recombinant UGT.

-

If using microsomes, add a detergent to activate the UGTs and pre-incubate at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction at 37°C for a specific time.

-

Terminate the reaction with ice-cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS to detect and quantify the formation of this compound. The product can be identified by its specific mass-to-charge ratio.

References

- 1. Kinetic studies on 3-hydroxykynureninase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection, quantification, and total synthesis of novel 3-hydroxykynurenine glucoside-derived metabolites present in human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Kynurenine Pathway and the Enigmatic Formation of 3-Hydroxykynurenine-O-beta-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis.[1][2][3] This complex and highly regulated pathway generates a cascade of neuroactive and immunomodulatory metabolites, collectively known as kynurenines. Dysregulation of the KP has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions.[3][4][5] A lesser-known metabolite, 3-Hydroxykynurenine-O-beta-glucoside (3OHKG), has been identified, particularly in the human lens, where it functions as a crucial ultraviolet (UV) filter. This technical guide provides an in-depth exploration of the core kynurenine pathway and delves into the current understanding of 3OHKG formation, its quantification, and its potential physiological significance. Detailed experimental protocols for the analysis of key KP enzymes and metabolites are also provided to facilitate further research in this expanding field.

The Core Kynurenine Pathway: A Central Axis of Tryptophan Metabolism

The catabolism of tryptophan via the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][6][7] IDO1 is widely expressed in extrahepatic tissues and is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), playing a key role in immune modulation.[2][7] In contrast, TDO is primarily located in the liver and is regulated by corticosteroids and tryptophan levels.[1]

The initial product, N'-formylkynurenine, is rapidly converted to L-kynurenine by formamidase. L-kynurenine stands at a critical juncture, branching into two main arms of the pathway:

-

The Kynurenic Acid (KYNA) Branch: Kynurenine aminotransferases (KATs) convert kynurenine to kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.[8][9]

-

The Quinolinic Acid (QUIN) Branch: Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK).[10][11] This metabolite is a precursor to the neurotoxin quinolinic acid, an NMDA receptor agonist.[2][12]

Subsequent enzymatic steps are catalyzed by kynureninase, 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), and aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), ultimately leading to the production of NAD+ or picolinic acid.[13][14][15]

Figure 1: The core Kynurenine Pathway of tryptophan metabolism.

This compound (3OHKG): A Specialized Metabolite

This compound is a derivative of the core kynurenine pathway metabolite 3-hydroxykynurenine. While not a central component of the systemic kynurenine pathway, it has been identified as a significant constituent of the human lens, where it serves as a primary molecular filter for UV radiation.

Biosynthesis of 3OHKG

The precise enzymatic pathway for the biosynthesis of 3OHKG is not yet fully elucidated. It is hypothesized to be formed through the glucosidation of 3-hydroxykynurenine. This reaction would likely be catalyzed by a UDP-glucosyltransferase (UGT), an enzyme family responsible for transferring a glucose moiety from UDP-glucose to a substrate. However, the specific UGT responsible for this reaction in humans has not been definitively identified.

A proposed pathway for its formation and subsequent metabolism in the human lens involves the deamination of 3OHKG, leading to the formation of other UV-filtering compounds.

Figure 2: Proposed biosynthesis of this compound.

Physiological Role and Significance

The primary established role of 3OHKG is as a UV filter in the human lens, protecting the retina from photodamage. Its concentration has been observed to change with age and in the context of cataract formation.

Quantitative Data

Quantitative analysis of 3OHKG and its derivatives has been performed on human lens tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the reported concentrations in the lens nucleus.

| Metabolite | Concentration in Normal Lens Nucleus (pmol/mg dry protein) | Reference |

| This compound (3OHKG) | Decreases with age | [12] |

| 4-(2-amino-3-hydroxyphenyl)-2-hydroxy-4-oxobutanoic acid O-b-D-glucoside (3OHKG-W) | Increases with age | [12] |

| 3-hydroxykynurenine O-b-D-glucoside yellow (3OHKG-Y) | Increases with age | [12] |

| 2-amino-3-hydroxyacetophenone O-b-D-glucoside (AHAG) | Increases with age | [12] |

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

3.1.1. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add 200 µL of ice-cold methanol containing internal standards (e.g., deuterated analogs of the analytes).

-

Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Add ice-cold methanol with internal standards to an aliquot of the homogenate.

-

Vortex and Centrifuge: Vortex the samples vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

-

Figure 3: General workflow for LC-MS/MS analysis of kynurenine pathway metabolites.

Enzyme Activity Assays

3.2.1. Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay

This assay measures the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Enzyme Source: Add cell lysate or purified IDO1 enzyme to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Quantification: Centrifuge to remove precipitated protein. The kynurenine in the supernatant can be quantified by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm, or by HPLC.[2]

3.2.2. Kynurenine 3-Monooxygenase (KMO) Activity Assay

This assay measures the NADPH-dependent conversion of kynurenine to 3-hydroxykynurenine.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), L-kynurenine, and NADPH.

-

Enzyme Source: Add cell lysate or purified KMO enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH. The rate of NADPH consumption is proportional to KMO activity. Commercial kits are also available for this assay.[6][16]

3.2.3. Kynurenine Aminotransferase (KAT) Activity Assay

This assay measures the transamination of kynurenine to kynurenic acid.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), L-kynurenine, and an amino group acceptor (e.g., α-ketoglutarate).

-

Enzyme Source: Add cell lysate or purified KAT enzyme.

-

Incubation: Incubate at 37°C.

-

Quantification: The formation of kynurenic acid can be quantified by HPLC with fluorescence detection (Excitation: ~344 nm, Emission: ~398 nm).[13]

3.2.4. Kynureninase Activity Assay

This assay measures the cleavage of kynurenine to anthranilic acid.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 8.0) and L-kynurenine.

-

Enzyme Source: Add cell lysate or purified kynureninase.

-

Incubation: Incubate at 37°C.

-

Quantification: The formation of anthranilic acid can be quantified by HPLC with fluorescence detection (Excitation: ~310 nm, Emission: ~400 nm).

Conclusion and Future Directions

The kynurenine pathway represents a critical metabolic hub with profound implications for human health and disease. While the core pathway is well-characterized, the biosynthesis and broader physiological roles of specialized metabolites like this compound are still emerging areas of research. The identification of the specific UDP-glucosyltransferase responsible for 3OHKG formation is a key next step that will enable a more complete understanding of its regulation and function. The development and application of robust analytical methods, such as those detailed in this guide, are essential for advancing our knowledge of the kynurenine pathway and for the development of novel therapeutic strategies targeting this intricate metabolic network.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Detection, quantification, and total synthesis of novel 3-hydroxykynurenine glucoside-derived metabolites present in human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxykynurenine glucoside | C16H22N2O9 | CID 100981400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 13. Identification of 3-hydroxykynurenine bound to proteins in the human lens. A possible role in age-related nuclear cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Enhance the Toxicity Induced by Copper in Rat Astrocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Hydroxykynurenine - Wikipedia [en.wikipedia.org]

The Untapped Potential of 3-Hydroxykynurenine-O-beta-glucoside in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway (KP), a major route of tryptophan catabolism, is increasingly implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] A key metabolite in this pathway, 3-hydroxykynurenine (3-HK), is a known neurotoxin that contributes to oxidative stress and neuronal cell death.[3][4] While the detrimental effects of 3-HK are well-documented, the biological significance of its glycosylated form, 3-Hydroxykynurenine-O-beta-glucoside (3OHKG), in the central nervous system remains largely unexplored. This technical guide provides an in-depth overview of the current knowledge on 3-HK in neurodegenerative models and presents a framework for investigating the potential role of 3OHKG. We will delve into the neurotoxic mechanisms of 3-HK, detail relevant experimental protocols, and propose future directions for research into 3OHKG as a potential biomarker or therapeutic target.

The Kynurenine Pathway and the Neurotoxic Role of 3-Hydroxykynurenine

The kynurenine pathway is a cascade of enzymatic reactions that metabolize tryptophan.[5][6][7] Under inflammatory conditions, the pathway can be upregulated, leading to an imbalance in its neuroactive metabolites.[6][8] One of the critical branches of this pathway leads to the production of the neurotoxin quinolinic acid, with 3-hydroxykynurenine (3-HK) as a key intermediate.[9][10] 3-HK is known to exert its neurotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3][11] Unlike some other metabolites of the kynurenine pathway, 3-HK can cross the blood-brain barrier, granting it access to the central nervous system.[1][9]

Elevated levels of 3-HK have been observed in post-mortem brain tissue and cerebrospinal fluid (CSF) of patients with neurodegenerative diseases, suggesting its involvement in the disease process.[3][4]

Quantitative Data on 3-Hydroxykynurenine in Neurodegenerative Disease Models

The following table summarizes quantitative data from studies on 3-HK in the context of neurodegenerative diseases. It is important to note that these studies focus on 3-HK, the aglycone, as data for 3OHKG in these models is not currently available in the literature.

| Disease Model/Patient Cohort | Sample Type | Analyte | Change in Disease vs. Control | Fold/Percent Change | Reference |

| Parkinson's Disease Patients | Post-mortem brain tissue (putamen and substantia nigra) | 3-Hydroxykynurenine | Increased | Not specified | [12] |

| Parkinson's Disease Patients | Post-mortem cerebrospinal fluid | 3-Hydroxykynurenine | Increased by one-third | ~33% | [3][4] |

| Alzheimer's Disease Patients | Serum | 3-Hydroxykynurenine | Markedly increased | Not specified | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of 3-HK and, by extension, 3OHKG. Below are key experimental protocols that can be adapted for studying 3OHKG in neurodegenerative disease models.

Cell Culture Models of 3-HK-Induced Neurotoxicity

-

Cell Lines: Primary cortical or striatal neurons are highly relevant models as they are susceptible to 3-HK-induced toxicity.[3] Human neuroblastoma cell lines such as SH-SY5Y can also be used.

-

Treatment: 3-HK is typically dissolved in a suitable solvent (e.g., DMSO or culture medium) and added to the cell culture medium at various concentrations (e.g., 1-100 µM).

-

Toxicity Assays:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

-

TUNEL Assay: To detect apoptosis by labeling DNA strand breaks.

-

Flow Cytometry with Annexin V/Propidium Iodide: To quantify apoptotic and necrotic cell populations.

-

-

Oxidative Stress Measurement:

-

DCFDA Assay: To measure intracellular reactive oxygen species (ROS) production.

-

GSH/GSSG Assay: To determine the ratio of reduced to oxidized glutathione, an indicator of oxidative stress.

-

Animal Models

-

Model Organisms: Rodent models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's model, 5xFAD model for Alzheimer's) are commonly used.[1]

-

Administration of 3-HK/3OHKG:

-

Intracerebroventricular (ICV) Injection: To directly deliver the compound to the brain and bypass the blood-brain barrier.

-

Systemic Administration (e.g., intraperitoneal injection): To study peripheral effects and transport across the blood-brain barrier.

-

-

Behavioral Tests:

-

Rotarod Test: To assess motor coordination and balance (relevant for Parkinson's models).

-

Morris Water Maze: To evaluate spatial learning and memory (relevant for Alzheimer's models).

-

-

Post-mortem Analysis:

-

Immunohistochemistry: To visualize neuronal loss, protein aggregation (e.g., alpha-synuclein, amyloid-beta), and glial activation in brain sections.

-

HPLC with Electrochemical or Mass Spectrometric Detection: To quantify levels of 3-HK, 3OHKG, and other kynurenine pathway metabolites in brain tissue and body fluids.

-

Synthesis of this compound

The synthesis of 3OHKG is a prerequisite for its biological investigation. While detailed synthetic procedures are available in the literature primarily for its role in the human lens, these can be adapted for producing the compound in sufficient quantities for in vitro and in vivo studies in neurodegenerative models.[14] Enzymatic synthesis using β-glucosidase is a potential route.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: The Kynurenine Pathway in Neurodegeneration.

Caption: Proposed Experimental Workflow for Investigating 3OHKG.

Future Directions and Unanswered Questions

The role of 3OHKG in neurodegeneration is a nascent field with immense potential for discovery. Key questions that need to be addressed include:

-

Is 3OHKG neuroprotective or neurotoxic? Glucosidation is often a detoxification process. It is plausible that the conversion of 3-HK to 3OHKG mitigates its neurotoxicity.

-

Can 3OHKG cross the blood-brain barrier? The addition of a glucose moiety could significantly alter its ability to enter the central nervous system.

-

Is 3OHKG present in the brain and CSF of patients with neurodegenerative diseases? If so, at what concentrations, and do these levels correlate with disease severity?

-

What enzymes are responsible for the glucosidation of 3-HK in the brain? Identifying these enzymes could provide new therapeutic targets.

Conclusion

While the neurotoxic effects of 3-hydroxykynurenine are well-established in the context of neurodegenerative diseases, its glycosylated counterpart, this compound, represents a significant knowledge gap. This guide has provided a comprehensive overview of the current understanding of 3-HK and a detailed roadmap for the future investigation of 3OHKG. By adapting the outlined experimental protocols and addressing the key unanswered questions, researchers can begin to unravel the potential role of this intriguing molecule in the complex puzzle of neurodegeneration. Such research could pave the way for novel diagnostic markers and therapeutic strategies for devastating diseases like Alzheimer's and Parkinson's.

References

- 1. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Inflammatory Blood Biomarker Kynurenine Is Linked With Elevated Neuroinflammation and Neurodegeneration in Older Adults: Evidence From Two 1H-MRS Post-Processing Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kynurenine pathway metabolism in human blood-brain-barrier cells: implications for immune tolerance and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Detection, quantification, and total synthesis of novel 3-hydroxykynurenine glucoside-derived metabolites present in human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased 3-hydroxykynurenine serum concentrations differentiate Alzheimer's disease patients from controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxykynurenine glucoside | C16H22N2O9 | CID 100981400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Dual Nature of 3-Hydroxykynurenine and its Glucosylation in Modulating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The kynurenine pathway, the primary route of tryptophan metabolism, produces a number of redox-active molecules, among which 3-hydroxykynurenine (3-HK) is of significant interest. This metabolite exhibits a paradoxical nature, acting as both a potent pro-oxidant capable of generating reactive oxygen species (ROS) and inducing cellular damage, and as an antioxidant with radical-scavenging properties. This dual functionality is highly dependent on its concentration and the surrounding cellular environment. A key metabolic modification of 3-HK is its conversion to 3-Hydroxykynurenine-O-beta-glucoside (3-HKG). This glucosylation is largely viewed as a detoxification mechanism, neutralizing the pro-oxidant potential of 3-HK and facilitating its safe transport and sequestration, notably as a UV filter in the primate lens and likely within the hemolymph of insects. While direct evidence for the antioxidant activity of 3-HKG is currently lacking, its formation represents a critical control point in mitigating the oxidative stress potentially induced by its precursor. This guide provides an in-depth analysis of the roles of 3-HK and 3-HKG in oxidative stress, detailing the underlying biochemistry, potential signaling pathways, and relevant experimental protocols.

Introduction: The Kynurenine Pathway and Oxidative Stress

Tryptophan, an essential amino acid, is predominantly catabolized through the kynurenine pathway (KP).[1][2][3] This metabolic cascade is integral to numerous physiological processes but also produces several neuroactive and redox-sensitive intermediates.[2][4][5] An imbalance in the KP has been linked to a variety of pathologies, including neurodegenerative diseases, where oxidative stress is a key contributing factor.[2][3][5]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. ROS, such as superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon lipids, proteins, and nucleic acids, leading to cellular dysfunction and apoptosis.[6] The kynurenine pathway intersects with oxidative stress biology through metabolites like 3-HK, which can directly participate in redox cycling.[7][8]

Biosynthesis of 3-Hydroxykynurenine and its Glucoside

L-Tryptophan is initially converted to L-kynurenine, a central branch-point in the pathway. The enzyme kynurenine 3-monooxygenase (KMO), an NADPH-dependent flavin monooxygenase, then hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[7] This step is critical as it generates the redox-active o-aminophenol structure of 3-HK.

The subsequent glucosylation of 3-HK to form this compound (3-HKG) is catalyzed by UDP-glycosyltransferases (UGTs).[9][10][11][12] These enzymes transfer a glucosyl or glucuronyl group from a UDP-sugar donor to the hydroxyl group of 3-HK. This conjugation increases the water solubility of the molecule and, crucially, masks the reactive hydroxyl group, thereby altering its biological activity.[9] In insects, this process is mediated by UDP-glucosyltransferases, playing a role in detoxification and pigment formation,[10][11][12][13] while in vertebrates, UDP-glucuronosyltransferases are responsible for similar conjugations.

The Dichotomous Role of 3-Hydroxykynurenine in Oxidative Stress

3-HK is a molecule of contrasts, with its effects on cellular redox status being highly context-dependent.

Pro-oxidant Properties of 3-HK

At elevated concentrations, or in the presence of transition metals, 3-HK can auto-oxidize, leading to the generation of superoxide and hydrogen peroxide.[8][14] This process can initiate a cascade of oxidative damage. The cytotoxicity of 3-HK is primarily mediated by its capacity to generate ROS, which can lead to the depletion of cellular antioxidants like glutathione (GSH), disruption of the mitochondrial tricarboxylic acid (TCA) cycle, and ultimately, apoptosis.[6][8][15]

| Parameter | Organism/System | Concentration of 3-HK | Observed Effect | Reference(s) |

| Cell Viability | Primary cultured striatal neurons | >100 µM | Neuronal cell death with apoptotic features | [6] |

| ROS Generation | In vitro systems | Varies | Production of superoxide and H₂O₂ | [8][14] |

| Glutathione Levels | HCT116 cells | Dose-dependent | Depletion of reduced glutathione | [8] |

Antioxidant Properties of 3-HK

Conversely, at lower concentrations or under specific conditions, 3-HK has demonstrated significant antioxidant activity.[8] It can act as a potent scavenger of peroxyl and hydroxyl radicals.[16] This radical scavenging is attributed to the hydrogen-donating ability of its phenolic hydroxyl group. Theoretical studies have shown that the hydroxyl group in 3-HK facilitates hydrogen and electron abstraction, making it a potent antioxidant in this context.[16]

| Parameter | Organism/System | Concentration of 3-HK | Observed Effect | Reference(s) |

| Radical Scavenging | Chemical assay | Low levels | Scavenges peroxyl radicals | [8] |

| Lipid Peroxidation | Rat brain homogenates | 1 µM | Diminishes FeSO₄-induced oxidative effects | [17][18] |

| DNA/Protein Damage | Synthetic systems | Not specified | Prevents oxidative degradation | [17][18] |

The Role of this compound (3-HKG)

The glucosylation of 3-HK to form 3-HKG serves several critical protective functions.

-

Detoxification: By masking the redox-active hydroxyl group, glucosylation effectively neutralizes the pro-oxidant potential of 3-HK. This prevents it from participating in the generation of ROS.[14]

-

UV Filtration: In the primate lens, 3-HKG is a primary UV filter, absorbing damaging UV radiation and protecting the retina.[19][20] Its accumulation in the lens is a key protective mechanism against photo-oxidative damage.

-

Safe Transport and Storage: In insects, the conversion of reactive metabolites to their glycosides is a common strategy for safe transport in the hemolymph and for storage.[9][10] For instance, in Aedes aegypti, 3-HK is transported to the compound eyes for pigmentation, and its conversion to a less reactive form like a glucoside would be a plausible mechanism to prevent systemic toxicity during this process.[14]

While direct experimental data on the radical-scavenging activity of 3-HKG is not available, its formation is a clear antioxidant strategy—preventing the formation of ROS by sequestering its reactive precursor.

Potential Signaling Pathways: The Keap1-Nrf2 Axis

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[21][22] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes.[21][23][24]

There is evidence to suggest that 3-HK itself can influence this pathway, with some studies indicating it can induce Nrf2-regulated enzymes.[15] It is plausible that the glucosylation of 3-HK plays an indirect but crucial role in modulating this pathway. By controlling the intracellular concentration of the pro-oxidant 3-HK, the formation of 3-HKG would prevent the aberrant activation of Nrf2 that could result from chronic, low-level oxidative stress, while preserving the cell's ability to respond to more acute challenges. The balance between 3-HK and 3-HKG, regulated by KMO and UGTs respectively, could therefore be a key determinant of the cellular redox setpoint and its responsiveness via the Nrf2 pathway.

Experimental Protocols

Assessing the impact of kynurenine metabolites on oxidative stress involves a variety of established assays. Below are methodologies for two common assays used to measure lipid peroxidation and radical scavenging activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Protein Precipitation:

-

Reaction with TBA:

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% (w/v) TBA solution.

-

Prepare standards using 1,1,3,3-tetramethoxypropane, an MDA precursor.

-

-

Incubation and Measurement:

-

Quantification:

-

Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM of MDA equivalents.

-

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The change in absorbance is proportional to the radical scavenging activity.[28][29][30]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the test compound (e.g., 3-HK) in methanol.

-

-

Assay Procedure:

-

In a microplate or cuvette, add a small volume of the test compound solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to initiate the reaction.

-

Include a control (methanol instead of the test compound) and a blank (methanol instead of DPPH).

-

-

Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[28][31]

-

Conclusion and Future Directions

3-Hydroxykynurenine stands at a critical juncture between tryptophan metabolism and cellular redox homeostasis. Its ability to act as both a pro-oxidant and an antioxidant underscores the complexity of the kynurenine pathway. The enzymatic conversion of 3-HK to its O-beta-glucoside, 3-HKG, is a pivotal event, primarily serving as a detoxification and protective mechanism. This is evident in its role as a UV filter in the lens and its likely function in the safe handling of 3-HK in insects.

While the role of 3-HKG in preventing oxidative stress by sequestering its reactive precursor is logically sound, there is a notable gap in the literature regarding its direct biological activities. Future research should focus on:

-

Direct Antioxidant Testing of 3-HKG: Performing rigorous in vitro antioxidant assays (e.g., DPPH, ORAC, TBARS) to quantify the direct radical-scavenging or pro-oxidant capabilities of purified 3-HKG.

-

Cellular Studies: Investigating the effects of exogenous 3-HKG on cellular models of oxidative stress, including its impact on the Keap1-Nrf2 pathway and other redox-sensitive signaling cascades.

-

Enzyme Characterization: Identifying and characterizing the specific UDP-glycosyltransferase isoforms in both insects and mammals that are responsible for the biosynthesis of 3-HKG.

A deeper understanding of the interplay between 3-HK and 3-HKG will provide a more complete picture of how the kynurenine pathway modulates oxidative stress and may reveal new therapeutic targets for managing diseases associated with redox imbalance.

References

- 1. The tryptophan metabolism, kynurenine pathway and oxidative stress - implications for glioma pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Editorial: Invertebrate UDP-Glycosyltransferases: Nomenclature, Diversity and Functions [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The UDP-Glycosyltransferase Family in Drosophila melanogaster: Nomenclature Update, Gene Expression and Phylogenetic Analysis [frontiersin.org]

- 13. UDP-glycosyltransferases act as key determinants of host plant range in generalist and specialist Spodoptera species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of 3-hydroxykynurenine to produce xanthommatin for eye pigmentation: a major branch pathway of tryptophan catabolism during pupal development in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant Properties of Kynurenines: Density Functional Theory Calculations | PLOS Computational Biology [journals.plos.org]

- 17. On the Antioxidant Properties of L-Kynurenine: An Efficient ROS Scavenger and Enhancer of Rat Brain Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ultraviolet filter compounds in human lenses: 3-hydroxykynurenine glucoside formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and purification of this compound, a primate lens ultraviolet filter, and its application in a two-step assay for beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GSK-3beta down-regulates the transcription factor Nrf2 after oxidant damage: relevance to exposure of neuronal cells to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. IRS-2/Akt/GSK-3β/Nrf2 Pathway Contributes to the Protective Effects of Chikusetsu Saponin IVa against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. mmpc.org [mmpc.org]

- 28. dpph assay ic50: Topics by Science.gov [science.gov]

- 29. chemrxiv.org [chemrxiv.org]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 3-Hydroxykynurenine-O-beta-glucoside using LC-MS/MS